Home > Products > Screening Compounds P103837 > 3-(Azetidin-3-yloxy)-5-bromopyridine
3-(Azetidin-3-yloxy)-5-bromopyridine - 259261-73-9

3-(Azetidin-3-yloxy)-5-bromopyridine

Catalog Number: EVT-1689546
CAS Number: 259261-73-9
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

  • Compound Description: This compound serves as a crucial intermediate in synthesizing oseltamivir, an antiviral drug. []
  • Relevance: While structurally distinct from 3-(Azetidin-3-yloxy)-5-bromopyridine, this compound highlights the significance of ether linkages and cyclic structures in medicinal chemistry, particularly for antiviral drug development. The presence of the pentan-3-yloxy group in this compound and the azetidin-3-yloxy group in the target compound suggests a potential area of exploration for structural analogs. []

Ethyl (1R,5R,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate

  • Compound Description: This compound is identified as a genotoxic impurity in oseltamivir phosphate drug substances. []
  • Relevance: Similar to methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, this compound demonstrates the importance of controlling impurities in drug development, especially those with similar core structures to the active pharmaceutical ingredient. It also highlights the importance of ether linkages and cyclic structures in antiviral agents, echoing the structural features present in 3-(Azetidin-3-yloxy)-5-bromopyridine. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This class of compounds, characterized by a pyrazole ring linked to a sugar moiety, demonstrates anti-diabetic activity. []
  • Relevance: This compound highlights the potential of heterocyclic systems, specifically those containing nitrogen and oxygen atoms, for developing therapeutic agents. This aligns with the core structure of 3-(Azetidin-3-yloxy)-5-bromopyridine, which also incorporates both nitrogen and oxygen within its heterocyclic framework. []

3-(4-(2-(arylamino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitriles

  • Compound Description: This class of compounds serves as Janus Kinase (JAK) inhibitors, potentially useful for treating dry eye disease. []
  • Relevance: The presence of pyrimidine and pyrazole rings in this compound class draws parallels to the pyridine and azetidine rings present in 3-(Azetidin-3-yloxy)-5-bromopyridine. This structural similarity suggests potential overlapping biological activities or shared targets for these compounds. []

Spiro-oxindole piperidines

  • Compound Description: These compounds are identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2 receptor), potentially beneficial for treating neurological disorders. []
  • Relevance: This compound class highlights the role of spirocyclic structures, where two rings share a single atom, in modulating neurological targets. This emphasizes the importance of exploring diverse heterocyclic frameworks, like the azetidine and pyridine combination found in 3-(Azetidin-3-yloxy)-5-bromopyridine, for potential therapeutic applications in neurology. []

3-(Azetidin-3-yl)-1H-benzimidazol-2-ones

  • Compound Description: This class of compounds, identified as bioisosteres of spiro-oxindole piperidines, also act as mGlu2 receptor PAMs, potentially useful for treating neurological disorders. []
  • Relevance: The presence of an azetidine ring directly attached to a benzimidazole core in this compound class showcases the potential of azetidine-containing structures in interacting with neurological targets. This directly relates to the structure of 3-(Azetidin-3-yloxy)-5-bromopyridine, further strengthening the argument for exploring its potential therapeutic applications. []

Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Compound Description: This compound represents a novel heterocyclic amino acid synthesized via [3+2] cycloaddition. []
  • Relevance: This compound showcases the synthetic versatility of incorporating an azetidine ring into larger heterocyclic frameworks, similar to the structure of 3-(Azetidin-3-yloxy)-5-bromopyridine. This suggests potential avenues for further derivatizing and exploring the reactivity of the target compound. []

2-amino-3-iodo-5-bromopyridine

  • Compound Description: This compound is highlighted as a key intermediate in synthesizing various tyrosine kinase, CRAC, and FabI inhibitors. []
  • Relevance: This compound is structurally very similar to 3-(Azetidin-3-yloxy)-5-bromopyridine, sharing the core 5-bromopyridine structure. The only difference lies in the substituent at the 3-position of the pyridine ring. This close structural similarity suggests potential overlap in their reactivity profiles and potential applications in medicinal chemistry. []

2-(1,2 benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides

  • Compound Description: This class of compounds, featuring a benzisothiazole moiety linked to a pyrazole ring, exhibits both antibacterial and antialgal activity. []
  • Relevance: The presence of the pyrazole ring in these compounds, a common heterocycle in medicinal chemistry, is also present in several other related compounds discussed. While not directly containing a pyridine ring like the target compound, the presence of another nitrogen-containing heterocycle, benzisothiazole, highlights the potential of exploring different heterocyclic combinations, like the azetidine-pyridine pairing in 3-(Azetidin-3-yloxy)-5-bromopyridine, for discovering new bioactive molecules. []

2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)

  • Compound Description: This compound acts as a highly selective thyroid hormone receptor-beta (THR-β) agonist, currently undergoing clinical trials for treating dyslipidemia. []
  • Relevance: This compound demonstrates the effectiveness of targeting specific receptor subtypes for therapeutic benefit and highlights the importance of exploring structure-activity relationships for optimizing drug candidates. While MGL-3196 is structurally distinct from 3-(Azetidin-3-yloxy)-5-bromopyridine, its development underscores the importance of carefully considering structural modifications to enhance potency and selectivity for specific biological targets. []

N-{3-(adamantan-2-yloxy)-propyl}-3-(6-methyl-1,1-dioxo-2H-1λ6,2,4-benzothiadiazin-3-yl)-propanamide (BTD)

  • Compound Description: This compound functions as a transient receptor potential canonical 5 (TRPC5) channel activator, showing promise in treating diabetic cardiac autonomic neuropathy. []
  • Relevance: While structurally distinct from 3-(Azetidin-3-yloxy)-5-bromopyridine, BTD's development emphasizes the importance of exploring ion channel modulation as a therapeutic strategy. It highlights the potential of compounds with specific structural features, such as the adamantane and benzothiadiazine moieties in BTD, for interacting with and modulating ion channel activity. This encourages the exploration of diverse heterocyclic structures, like the one in 3-(Azetidin-3-yloxy)-5-bromopyridine, for potential interactions with ion channels. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: This compound exhibits potent fungicidal activity, surpassing or matching the efficacy of several commercial fungicides. []
  • Relevance: This compound shares a structural resemblance with 3-(Azetidin-3-yloxy)-5-bromopyridine, specifically the presence of a halogenated pyridine ring linked to another heterocycle via an ether linkage. This similarity suggests that modifications to the halogen substitution pattern and the choice of the second heterocycle could lead to derivatives of 3-(Azetidin-3-yloxy)-5-bromopyridine with potentially enhanced fungicidal properties. []
  • Compound Description: These compounds show potent neuraminidase inhibitory activity, making them potential candidates for treating influenza infections. [, ]
  • Relevance: While structurally different from 3-(Azetidin-3-yloxy)-5-bromopyridine, the presence of the pentan-3-yloxy group in these neuraminidase inhibitors echoes a similar structural motif, highlighting the potential significance of alkoxy substituents in influencing biological activity. It suggests that exploring modifications to the substituents on the azetidine or pyridine ring in 3-(Azetidin-3-yloxy)-5-bromopyridine could potentially lead to compounds with antiviral properties. [, ]
  • Compound Description: TBPT acts as a partial agonist of the human serotonin-4 (5-HT4) receptor and is under investigation for treating neurological disorders. Interestingly, its major metabolite, M2 (a cyclized oxazolidine), also exhibits similar 5-HT4 agonism activity. []
  • Relevance: This example showcases the significance of understanding metabolite profiles in drug development, as metabolites can possess similar or even distinct pharmacological activities compared to the parent compound. While structurally different from 3-(Azetidin-3-yloxy)-5-bromopyridine, the discovery of TBPT's active metabolite underscores the importance of exploring potential metabolic pathways and assessing the activity of metabolites when investigating the therapeutic potential of 3-(Azetidin-3-yloxy)-5-bromopyridine. []

4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: This compound exhibits potent and selective σ(1) receptor antagonist activity, demonstrating efficacy in preclinical models of neuropathic pain. []
  • Relevance: While structurally distinct from 3-(Azetidin-3-yloxy)-5-bromopyridine, S1RA's development highlights the therapeutic potential of targeting the σ(1) receptor for pain management. It also emphasizes the importance of exploring structure-activity relationships to optimize potency, selectivity, and drug-like properties for successful drug development. These principles are applicable when investigating the therapeutic potential of 3-(Azetidin-3-yloxy)-5-bromopyridine. []
  • Compound Description: These conjugates function as artificial ribonucleases, showcasing the potential of metal complexes in cleaving RNA. []
  • Relevance: While not directly structurally related to 3-(Azetidin-3-yloxy)-5-bromopyridine, these conjugates emphasize the importance of exploring metal-binding properties in drug development. The presence of nitrogen atoms in both the triazacyclododecane rings and the pyridine ring of the target compound suggests a potential area of investigation for assessing metal-chelating abilities. Further studies could explore whether 3-(Azetidin-3-yloxy)-5-bromopyridine or its derivatives can coordinate with metal ions, potentially leading to compounds with unique biological activities. []
  • Compound Description: This compound is investigated for its pharmaceutical properties, specifically its formulation in solid pharmaceutical compositions. [, ]
  • Relevance: This compound shares significant structural similarity with 3-(Azetidin-3-yloxy)-5-bromopyridine. Both compounds possess an azetidine ring connected via an ether linkage to a larger aromatic system. The main difference lies in the aromatic system - benzothiophene in (3- (2- (1-benzothiophen-5-yl) ethoxy) propyl) azetidin-3-ol and bromopyridine in 3-(Azetidin-3-yloxy)-5-bromopyridine. This structural similarity suggests potential overlap in their physicochemical properties and potential applications in drug formulation. [, ]

1-[1,4-Bis(but-3-en-1-yloxy)]-2,3,4,5-(1,4-dimethoxy)pillar[5]arene–1,4-dibromobutane 1:1 inclusion complex

  • Compound Description: This complex involves a pillararene host molecule encapsulating a 1,4-dibromobutane guest. []
  • Relevance: While structurally distinct from 3-(Azetidin-3-yloxy)-5-bromopyridine, this complex highlights the significance of molecular recognition and host-guest chemistry. It suggests potential applications of 3-(Azetidin-3-yloxy)-5-bromopyridine or its derivatives in supramolecular chemistry, potentially as building blocks for designing host molecules or as guests in specific recognition events. []

2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids

  • Compound Description: This class of compounds exhibits potent herbicidal activity, demonstrating efficacy against both broadleaf and grass weeds. []
  • Relevance: While not directly structurally similar to 3-(Azetidin-3-yloxy)-5-bromopyridine, this class of compounds emphasizes the application of heterocyclic compounds in different fields, such as agriculture. It showcases the potential of exploring the biological activity of 3-(Azetidin-3-yloxy)-5-bromopyridine or its derivatives in various contexts beyond traditional drug discovery. []

cis-3-Hydroxyazetidin-2-ones

  • Compound Description: These compounds are chiral molecules with potential applications in medicinal chemistry. []
  • Relevance: This compound class is structurally similar to 3-(Azetidin-3-yloxy)-5-bromopyridine, particularly the presence of the azetidine ring. This structural similarity suggests potential overlap in their reactivity profiles and potential applications in medicinal chemistry. []

3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones and 2-(2,4-difluorophenyl)-3-(3-aryl-1,8-naphthyridin-2-yl)thiazolidin-4-ones

  • Compound Description: These classes of compounds exhibit antibacterial and antifungal activity, demonstrating the importance of exploring diverse heterocyclic frameworks for antimicrobial agents. []
  • Relevance: These compounds are structurally related to 3-(Azetidin-3-yloxy)-5-bromopyridine, particularly the presence of the azetidine ring. This structural similarity suggests potential overlap in their reactivity profiles and potential applications in medicinal chemistry. []

2-(4,4,,5,5-tetramethyl-3-oxylimidazoline-1-oxide)-5-bromopyridine (PyNN)

  • Compound Description: This compound forms a unique 3D supramolecular assembly through a combination of π–π stacking and hydrogen bonding interactions, making it interesting for studying magnetic properties. []
  • Relevance: This compound is structurally similar to 3-(Azetidin-3-yloxy)-5-bromopyridine, sharing the 5-bromopyridine core. The difference lies in the substituent at the 2-position of the pyridine ring. This structural similarity suggests that 3-(Azetidin-3-yloxy)-5-bromopyridine might also exhibit interesting supramolecular organization or possess unexplored magnetic properties due to its structural features. []

2-Aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)tetrabromocuprate(II)

  • Compound Description: These are copper(II) complexes that demonstrate weak antiferromagnetic exchange interactions. []
  • Relevance: These complexes highlight the ability of bromopyridine derivatives, similar to 3-(Azetidin-3-yloxy)-5-bromopyridine, to act as ligands in coordination chemistry. This suggests potential applications of 3-(Azetidin-3-yloxy)-5-bromopyridine in developing metal-based compounds or studying its coordination behavior with various metal ions. []

(E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine

  • Compound Description: This compound showcases interesting structural features, including a Schiff base moiety and halogen-halogen interactions in its crystal structure. [, ]
  • Relevance: This compound is structurally similar to 3-(Azetidin-3-yloxy)-5-bromopyridine, sharing the 5-bromopyridine core. This structural similarity suggests that 3-(Azetidin-3-yloxy)-5-bromopyridine might also exhibit interesting supramolecular organization due to its structural features. [, ]

4-[(3-chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((s)-tetrahydrofuran-3-yloxy)quinazoline (BIBW 2992)

  • Compound Description: This compound is investigated for its potential in cancer treatment and is formulated in new solid pharmaceutical formulations. []
  • Relevance: While structurally distinct from 3-(Azetidin-3-yloxy)-5-bromopyridine, BIBW 2992's development underscores the importance of optimizing drug delivery and formulation for enhancing therapeutic efficacy. It suggests that similar considerations for formulation and delivery strategies should be explored when investigating the therapeutic potential of 3-(Azetidin-3-yloxy)-5-bromopyridine. []

26. (R)-(-)-2-(Benzo[l,3]dioxol-5-yl)-N-(4-isopropylphenylsulfonyl)-2-(6-methyl-2-propylpyridin-3-yloxy)acetamide Hydrochloride (PABSA)* Compound Description: This compound acts as a potent and selective endothelin ETA receptor antagonist, showing potential for treating cardiovascular diseases. []* Relevance: While structurally distinct from 3-(Azetidin-3-yloxy)-5-bromopyridine, PABSA's development highlights the importance of exploring receptor subtype selectivity for achieving targeted therapeutic effects. It emphasizes the significance of optimizing both potency and selectivity for developing effective and safe drugs, which are relevant considerations for investigating the therapeutic potential of 3-(Azetidin-3-yloxy)-5-bromopyridine. []

{2,2′-[5-Bromopyridine-2,3-diylbis(nitrilomethylidyne)]diphenolato}chlorido(dimethylformamide)manganese(III)

  • Compound Description: This manganese(III) complex showcases the ability of bromopyridine derivatives to act as ligands in coordination chemistry. []
  • Relevance: This complex is structurally similar to 3-(Azetidin-3-yloxy)-5-bromopyridine, sharing the 5-bromopyridine core. This structural similarity suggests that 3-(Azetidin-3-yloxy)-5-bromopyridine might also exhibit interesting properties in material science. []
  • Compound Description: These compounds are organotin compounds incorporating the 5-bromopyridine-3-carboxylate ligand, demonstrating potential applications in materials science. [, ]
  • Relevance: These compounds, specifically the 5-bromopyridine-3-carboxylate ligand, are structurally similar to 3-(Azetidin-3-yloxy)-5-bromopyridine. This structural similarity suggests that 3-(Azetidin-3-yloxy)-5-bromopyridine might also exhibit interesting properties in material science. [, ]

Properties

CAS Number

259261-73-9

Product Name

3-(Azetidin-3-yloxy)-5-bromopyridine

IUPAC Name

3-(azetidin-3-yloxy)-5-bromopyridine

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C8H9BrN2O/c9-6-1-7(3-10-2-6)12-8-4-11-5-8/h1-3,8,11H,4-5H2

InChI Key

MZHLQCRYZGUXRC-UHFFFAOYSA-N

SMILES

C1C(CN1)OC2=CC(=CN=C2)Br

Canonical SMILES

C1C(CN1)OC2=CC(=CN=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.